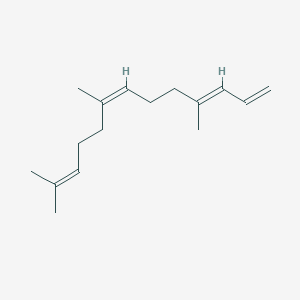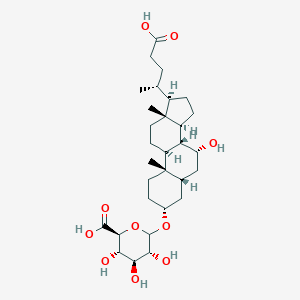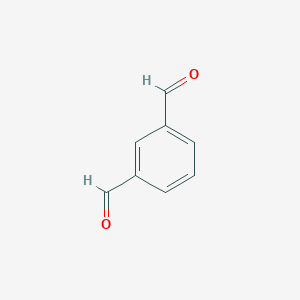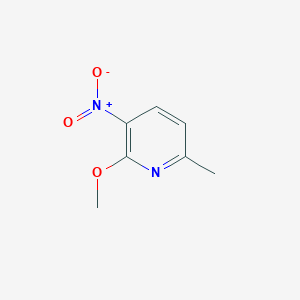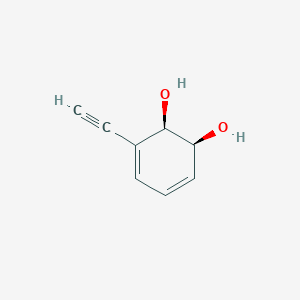![molecular formula C19H21NO2 B049687 6-[(E)-4-(2,6,6-trimethylcyclohexen-1-yl)but-3-en-1-ynyl]pyridine-3-carboxylic acid CAS No. 116627-76-0](/img/structure/B49687.png)
6-[(E)-4-(2,6,6-trimethylcyclohexen-1-yl)but-3-en-1-ynyl]pyridine-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-[(E)-4-(2,6,6-trimethylcyclohexen-1-yl)but-3-en-1-ynyl]pyridine-3-carboxylic acid, also known as TTP488, is a small molecule drug that has been developed for the treatment of Alzheimer's disease. It works by targeting the receptor for advanced glycation end products (RAGE), which is believed to play a role in the development of Alzheimer's disease.
作用機序
The mechanism of action of 6-[(E)-4-(2,6,6-trimethylcyclohexen-1-yl)but-3-en-1-ynyl]pyridine-3-carboxylic acid involves its ability to inhibit the binding of Aβ to RAGE. This is believed to prevent the activation of inflammatory pathways that contribute to the development of Alzheimer's disease. Additionally, 6-[(E)-4-(2,6,6-trimethylcyclohexen-1-yl)but-3-en-1-ynyl]pyridine-3-carboxylic acid has been shown to reduce the accumulation of Aβ in the brain, which is another key feature of Alzheimer's disease pathology.
Biochemical and Physiological Effects
6-[(E)-4-(2,6,6-trimethylcyclohexen-1-yl)but-3-en-1-ynyl]pyridine-3-carboxylic acid has been shown to have a number of biochemical and physiological effects. In addition to its ability to inhibit the binding of Aβ to RAGE, 6-[(E)-4-(2,6,6-trimethylcyclohexen-1-yl)but-3-en-1-ynyl]pyridine-3-carboxylic acid has been shown to reduce the expression of pro-inflammatory cytokines and chemokines in the brain. This is believed to be due to the drug's ability to inhibit the activation of the transcription factor NF-κB, which is a key regulator of inflammation.
実験室実験の利点と制限
One of the main advantages of 6-[(E)-4-(2,6,6-trimethylcyclohexen-1-yl)but-3-en-1-ynyl]pyridine-3-carboxylic acid for lab experiments is its specificity for RAGE. This allows researchers to study the role of RAGE in Alzheimer's disease without interfering with other pathways. However, one limitation of 6-[(E)-4-(2,6,6-trimethylcyclohexen-1-yl)but-3-en-1-ynyl]pyridine-3-carboxylic acid is that it has poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
将来の方向性
There are several potential future directions for research on 6-[(E)-4-(2,6,6-trimethylcyclohexen-1-yl)but-3-en-1-ynyl]pyridine-3-carboxylic acid. One area of interest is the development of more potent and selective RAGE inhibitors. Another area of interest is the use of 6-[(E)-4-(2,6,6-trimethylcyclohexen-1-yl)but-3-en-1-ynyl]pyridine-3-carboxylic acid in combination with other drugs for the treatment of Alzheimer's disease. Finally, there is interest in exploring the potential use of 6-[(E)-4-(2,6,6-trimethylcyclohexen-1-yl)but-3-en-1-ynyl]pyridine-3-carboxylic acid for the treatment of other neurodegenerative diseases that involve inflammation and the accumulation of misfolded proteins.
合成法
The synthesis of 6-[(E)-4-(2,6,6-trimethylcyclohexen-1-yl)but-3-en-1-ynyl]pyridine-3-carboxylic acid involves several steps, including the coupling of a pyridine-3-carboxylic acid derivative with an alkyne, followed by a Sonogashira coupling reaction to introduce the but-3-en-1-ynyl group. The final step involves the addition of the trimethylcyclohexen-1-yl group via a Wittig reaction.
科学的研究の応用
6-[(E)-4-(2,6,6-trimethylcyclohexen-1-yl)but-3-en-1-ynyl]pyridine-3-carboxylic acid has been the subject of numerous scientific studies, including both in vitro and in vivo experiments. In vitro studies have shown that 6-[(E)-4-(2,6,6-trimethylcyclohexen-1-yl)but-3-en-1-ynyl]pyridine-3-carboxylic acid can inhibit the binding of amyloid beta (Aβ) to RAGE, which is believed to be one of the key mechanisms by which the drug exerts its therapeutic effects. In vivo studies in animal models of Alzheimer's disease have shown that 6-[(E)-4-(2,6,6-trimethylcyclohexen-1-yl)but-3-en-1-ynyl]pyridine-3-carboxylic acid can improve cognitive function and reduce the accumulation of Aβ in the brain.
特性
CAS番号 |
116627-76-0 |
|---|---|
製品名 |
6-[(E)-4-(2,6,6-trimethylcyclohexen-1-yl)but-3-en-1-ynyl]pyridine-3-carboxylic acid |
分子式 |
C19H21NO2 |
分子量 |
295.4 g/mol |
IUPAC名 |
6-[(E)-4-(2,6,6-trimethylcyclohexen-1-yl)but-3-en-1-ynyl]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C19H21NO2/c1-14-7-6-12-19(2,3)17(14)9-5-4-8-16-11-10-15(13-20-16)18(21)22/h5,9-11,13H,6-7,12H2,1-3H3,(H,21,22)/b9-5+ |
InChIキー |
DSQMLDQMOIVLSY-UHFFFAOYSA-N |
異性体SMILES |
CC1=C(C(CCC1)(C)C)/C=C/C#CC2=NC=C(C=C2)C(=O)O |
SMILES |
CC1=C(C(CCC1)(C)C)C=CC#CC2=NC=C(C=C2)C(=O)O |
正規SMILES |
CC1=C(C(CCC1)(C)C)C=CC#CC2=NC=C(C=C2)C(=O)O |
同義語 |
6-(4-(2,6,6-Trimethyl-1-cyclohexen-1-yl)-3-buten-1-ynyl)-3-pyridinecar boxylic acid |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Benzo[ghi]fluoranthene](/img/structure/B49607.png)
